Methyl 2-oxo-2,5-dihydrofuran-3-carboxylate
Overview
Description
“Methyl 2-oxo-2,5-dihydrofuran-3-carboxylate” is a chemical compound. It is used as a reagent to investigate alpha, beta-unsaturated carbonyl compounds for their cytotoxic profiles against oral human normal and tumor cells .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various methods. For example, the ChemSpider database provides information on the molecular formula, average mass, monoisotopic mass, and other details of similar compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using various methods. For instance, the Sigma-Aldrich database provides information on the linear formula, CAS number, molecular weight, and other details of similar compounds .Scientific Research Applications
Synthesis and Chemical Transformations
Methyl 2-oxo-2,5-dihydrofuran-3-carboxylate serves as a critical intermediate in various chemical syntheses and transformations. For instance, it is used in the methanolysis and hydrolysis of derivatives leading to the formation of different compounds like methyl 2,5-dimethoxy-2,5-dihydrofuran-2-carboxylate and methyl 5-nitrofuran-2-carboxylate. These reactions demonstrate the compound's reactivity and utility in creating diverse chemical structures (Lolya & Venter, 1977). Another example is its involvement in the synthesis of functionalized furan derivatives, showcasing its adaptability in chemical synthesis (Brückner & Reissig, 1985).
Pharmaceutical and Biological Applications
This compound also plays a significant role in the pharmaceutical industry. It is a starting material in the synthesis of isomaculosidine, a naturally occurring alkaloid. This process highlights its importance in the synthesis of complex organic compounds that could have potential medicinal applications (Lin, Shieh, & Kuo, 1987). Additionally, it's used in parallel synthesis methods for developing analytical internal standards, crucial in ensuring the accuracy and reliability of chemical analyses, particularly in pharmacological research (Llovera, Balcells, Torres, & Canela, 2005).
Novel Compound Synthesis
The versatility of this compound extends to the synthesis of novel compounds. It's utilized in the creation of new synthetic pathways, such as the synthesis of 1,4-Dihydro-2H-3-benzoxocine systems, demonstrating its utility in developing new chemical entitieswhich can have various applications ranging from material science to pharmacology (Ahn et al., 2012). Another notable application is in the synthesis of furan-3-carboxylic and 4-methylene-4,5-dihydrofuran-3-carboxylic esters, highlighting its role in producing structurally diverse and potentially biologically active compounds (Gabriele et al., 2012).
Future Directions
The future directions for the study of “Methyl 2-oxo-2,5-dihydrofuran-3-carboxylate” could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications. For instance, one study suggests that a compound with similar structure may represent a promising compound for the development of anti-leukemia therapeutics .
Properties
IUPAC Name |
methyl 5-oxo-2H-furan-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4/c1-9-5(7)4-2-3-10-6(4)8/h2H,3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXMKPPPBMSLNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CCOC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40496226 | |
Record name | Methyl 2-oxo-2,5-dihydrofuran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40496226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63731-11-3 | |
Record name | Methyl 2-oxo-2,5-dihydrofuran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40496226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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